D-Glycero-D-gulo-heptose

Descripción

Significance in Carbohydrate Chemistry and Glycobiology Research

Heptoses, like D-glycero-D-gulo-heptose, are less common in nature than six-carbon sugars such as glucose, but they play vital roles in many biological processes. ontosight.ai This particular heptose is significant in glycobiology, the study of the structure, biosynthesis, and biology of saccharides. ontosight.ai Its unique structure makes it a valuable subject for research aimed at understanding the diverse world of carbohydrates. ontosight.ai

The study of this compound and other rare sugars is driven by the desire to understand bacterial pathogenicity and to develop new vaccines and antimicrobial drugs. ontosight.ai For example, it is a known component of the lipopolysaccharides (LPS) in the outer membrane of certain bacteria. ontosight.ai These LPS molecules are crucial for the structural integrity of the bacterial cell wall and are involved in the interaction between the bacteria and its host's immune system. ontosight.aiontosight.ai The presence of this specific heptose contributes to the diversity of LPS structures, which can help bacteria evade the host's immune system. ontosight.ai

Role as a Monosaccharide Building Block in Complex Carbohydrates

As a monosaccharide, this compound serves as a foundational unit for building more complex carbohydrates. ontosight.aiontosight.ai In certain bacteria, it is incorporated into capsular polysaccharides (CPS), which are essential for the integrity of the bacterial cell and for evading the host's immune response. nih.gov For instance, different forms of heptose are found in the CPS of various strains of Campylobacter jejuni, a leading cause of food poisoning. nih.govresearchgate.net

The biosynthesis of these complex carbohydrates is a subject of ongoing research. ontosight.ai Understanding how this compound is synthesized and incorporated into larger structures could lead to the development of new antimicrobial therapies. ontosight.aiontosight.ai

Scope and Research Utility

The unique properties of this compound make it a valuable tool in scientific research. It is used as a building block in the chemical synthesis of other complex molecules and derivatives. For example, it can be used to synthesize 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose.

Chemists can utilize its distinct structure to create a variety of derivatives for use in different chemical reactions and studies. Research has also explored its synthesis from more common sugars like D-glucose. cdnsciencepub.comresearchgate.net This allows for the production of this and other rare heptoses for further investigation.

Detailed Research Findings

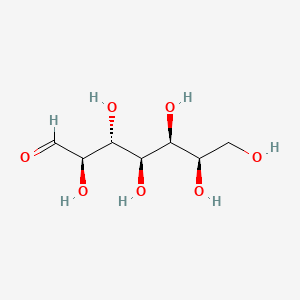

| Property | Description |

| Molecular Formula | C₇H₁₄O₇ |

| Molecular Weight | 210.18 g/mol |

| Classification | Aldoheptose |

| Functional Groups | Aldehyde (C1), Hydroxyl (C2–C7) |

| Chiral Centers | C2, C3, C4, C5, C6 |

| Table of key structural features of this compound. |

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031278 | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-50-7 | |

| Record name | D-glycero-D-gulo-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Relevance and Occurrence in Biological Systems

Integration into Bacterial Structural Components

D-glycero-D-gulo-heptose and its isomers are fundamental constituents of the protective outer layers of many bacteria, contributing to their structural integrity and pathogenic capabilities.

Role in Lipopolysaccharide (LPS) of Gram-Negative Bacteria

Heptose sugars are indispensable components of the inner core region of lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com this compound is specifically implicated in the architecture of this LPS layer. ontosight.ai The LPS molecule is crucial for maintaining the structural integrity of the bacterial membrane. ontosight.ai

Within the LPS inner core, heptose residues, such as this compound, form phosphate-mediated crosslinks with adjacent 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. This linkage enhances membrane stability. This structural role is highly conserved among many Gram-negative bacteria, and the absence or truncation of this heptose-containing region can lead to a defective LPS structure, often resulting in increased susceptibility to antibiotics. While L-glycero-D-manno-heptose is a frequently cited heptose in the LPS core, the D-gulo isomer also plays a role in the biosynthesis and final structure of these vital macromolecules in certain bacteria. ontosight.airesearchgate.net

Contribution to Capsular Polysaccharide (CPS) Structure in Specific Microorganisms (e.g., Campylobacter jejuni)

Capsular polysaccharides (CPS) are high-molecular-weight polymers that form a capsule on the surface of many bacteria, including the prominent foodborne pathogen Campylobacter jejuni. This capsule is a key virulence factor, and heptose sugars are among its most common and structurally diverse monosaccharides. researchgate.netacs.orgnih.gov

In C. jejuni, a remarkable variety of heptose isomers have been identified across different serotypes, all of which are thought to derive from a single precursor: GDP-D-glycero-α-D-manno-heptose. researchgate.netacs.orgnih.gov Through the action of a suite of specialized enzymes, this precursor is modified to generate different heptose structures that are then incorporated into the repeating unit of the CPS. acs.orgnih.gov For example, the CPS of C. jejuni serotype HS:2 contains D-glycero-L-gluco-heptose, while the HS:23/36 serotype incorporates D-glycero-D-altro-heptose. acs.orgnih.gov

While this compound is a known bacterial sugar, extensive studies on the CPS of various C. jejuni strains have primarily identified other heptose isomers. acs.orgnih.gov Research has detailed the enzymatic pathways that lead to these various isomers from the common GDP-D-glycero-α-D-manno-heptose precursor, but the specific incorporation of this compound into the CPS of C. jejuni is not documented in these findings. nih.govnih.gov

Influence on Bacterial Pathogenesis and Virulence Mechanisms

The incorporation of heptoses like this compound into surface polysaccharides is a crucial factor in bacterial pathogenesis. These sugars contribute to virulence through several mechanisms. Firstly, their presence in LPS is vital for the integrity of the outer membrane, protecting the bacterium from environmental stresses and antimicrobial agents. ontosight.ai

Secondly, the structural diversity conferred by unique sugars such as this compound and its isomers in both LPS and CPS is a key strategy for immune evasion. ontosight.airesearchgate.net By altering the sugar composition of these surface structures, bacteria can change their antigenic profile, thereby avoiding recognition and clearance by the host's immune system. ontosight.ai The CPS, in particular, acts as a physical barrier that helps the bacterium resist phagocytosis and complement-mediated killing. researchgate.net The essential role of heptoses in these structures makes their biosynthetic pathways potential targets for the development of new antimicrobial drugs. ontosight.ai

| Bacterial Component | Role of Heptose (this compound & Isomers) | Impact on Pathogenesis | Reference |

|---|---|---|---|

| Lipopolysaccharide (LPS) | Maintains structural integrity of the outer membrane. | Protects the bacterium from environmental stress and certain antibiotics. | ontosight.ai |

| Capsular Polysaccharide (CPS) | Contributes to structural diversity and forms a protective outer layer. | Aids in evasion of the host immune system (e.g., resists phagocytosis). | ontosight.airesearchgate.net |

Occurrence in Extracellular Polysaccharides of Specific Microorganisms (e.g., Azotobacter indicum)

Beyond LPS and capsules, bacteria can also secrete polysaccharides into their environment, known as extracellular polysaccharides (EPS). These molecules are involved in biofilm formation, adhesion, and protection. Research into the composition of the EPS from Azotobacter indicum (also known as Beijerinckia indica) revealed the presence of a heptose sugar. cdnsciencepub.comcdnsciencepub.com However, detailed analysis and characterization identified this specific heptose as D-glycero-D-manno-heptose, not the D-gulo isomer. cdnsciencepub.comcdnsciencepub.com The acidic EPS of this bacterium was found to be composed of D-glucose, D-mannose, uronic acid, and D-glycero-D-manno-heptose. cdnsciencepub.com Studies on other species like Azotobacter vinelandii and Azotobacter chroococcum have detailed their EPS composition, which primarily consists of sugars like uronic acids, glucose, and rhamnose, without significant mention of heptoses. nih.govnih.gov

Involvement in Metabolic Pathways and Cellular Processes

This compound is not only a structural component but also participates in specific biosynthetic pathways.

Participation in Heptulose Shunt Pathways

The biosynthesis of heptoses in bacteria involves dedicated metabolic routes. This compound is reported to be involved in a "heptulose shunt" pathway. This metabolic shunt is dependent on the enzyme transketolase (TKT) and serves to convert sugars like fructose-6-phosphate (B1210287) into heptoses that are required for various biosynthetic processes. The biosynthesis of the diverse heptoses found in the CPS of C. jejuni, for instance, originates from sedoheptulose (B1238255) 7-phosphate, a key intermediate of the pentose (B10789219) phosphate (B84403) pathway, which heavily involves transketolase and transaldolase enzymes. cdnsciencepub.com This underscores the role of such shunt pathways in generating the precursors for complex bacterial polysaccharides. While being a product of these pathways, this compound itself shows limited interaction with central glucose metabolism, as studies have found it is poorly phosphorylated by hexokinase isoenzymes and does not significantly inhibit glucose-induced insulin (B600854) release in mammalian cells, unlike other heptoses. nih.gov

| Pathway | Role of this compound | Key Enzymes/Precursors | Reference |

|---|---|---|---|

| Heptulose Shunt | Product of the pathway, serving as a precursor for polysaccharides. | Transketolase (TKT), Fructose-6-phosphate, Sedoheptulose 7-phosphate | cdnsciencepub.com |

| Glucose Metabolism (in mammalian cells) | Poorly phosphorylated; does not significantly inhibit glucose phosphorylation. | Hexokinase | nih.gov |

Roles in Carbon Metabolism and Nutrient Dynamics

This compound is implicated in carbon metabolism, primarily through its interactions with pathways metabolizing more common sugars. Research on rat pancreatic islets has explored its effects on D-glucose metabolism and insulinotropic action. researchgate.net Unlike other heptoses, such as D-mannoheptulose, which can significantly inhibit glucose phosphorylation and insulin secretion, this compound has been shown to have limited metabolic effects in this system. This suggests a high degree of specificity in the metabolic pathways that differentiate between heptose epimers.

In certain bacteria, heptoses are integral to the biosynthesis of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. ontosight.aicymitquimica.com These pathways are crucial for the bacterium's carbon and energy economy, channeling carbon from central metabolism into the synthesis of these complex structural molecules. While the biosynthesis of many bacterial heptoses, like D-glycero-D-manno-heptose, begins with sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway, the precise integration of this compound into the broader metabolic network is a subject of ongoing investigation. researchgate.netcdnsciencepub.com Its synthesis from D-glucose demonstrates a direct link to primary carbon sources. cdnsciencepub.com

Interactions in Enzyme-Mediated Metabolic Fluxes

The metabolic fate of this compound is dictated by its interactions with specific enzymes. Its synthesis and subsequent modifications are key points of metabolic flux.

One of the classic chemical synthesis methods that mirrors potential biological transformations is the conversion from D-glucose via the Nef reaction. cdnsciencepub.com This process involves the condensation of D-glucose with nitromethane (B149229) to form nitroheptitols, which are then hydrolyzed to yield this compound and its C-2 epimer, D-glycero-D-ido-heptose.

In enzymatic assays, this compound has shown specific, and sometimes limited, reactivity. For instance, a study on a novel NADPH-dependent ketose reductase from Polyanthus (Primula × polyantha) found that while the enzyme could reduce sedoheptulose to volemitol, it showed no activity towards this compound, highlighting the stereospecificity of the enzyme. nih.gov Similarly, research on rat pancreatic islets indicated that it does not significantly inhibit glucose phosphorylation by hexokinase isoenzymes, a contrast to other heptoses that can act as inhibitors.

In the human pathogen Campylobacter jejuni, a complex enzymatic cascade is responsible for the biosynthesis of various heptoses for its capsular polysaccharides, all originating from GDP-d-glycero-α-d-manno-heptose. acs.orgnih.govnih.gov While this specific pathway leads to other heptose isomers like GDP-d-glycero-β-l-gluco-heptose, it provides a model for the types of enzymes—dehydrogenases, epimerases, and reductases—that mediate heptose metabolism. acs.orgnih.gov The interaction of this compound with such enzymes in organisms where it is naturally found governs its metabolic flux.

Formation of Glycoconjugates

A primary biological role of this compound is its incorporation into glycoconjugates, which are complex carbohydrates linked to other chemical species like lipids or proteins. ontosight.ai It is a known component of the lipopolysaccharides (LPS) in the outer membrane of certain bacteria. ontosight.ai The LPS structure is vital for bacterial integrity and for mediating interactions with the host, including the evasion of the immune system. ontosight.ai The presence of unusual sugars like this compound contributes to the structural diversity of LPS among different bacterial species. ontosight.ai

The Amadori rearrangement is a key chemical reaction that has been utilized for the synthesis of neoglycoconjugates using this compound as a starting material. nih.govd-nb.inforesearchgate.net This reaction allows for the conjugation of the carbohydrate with various amines, including amino acid derivatives, to form stable C-glycosyl type glycoconjugates. nih.govresearchgate.net When this compound is used, the resulting 1-aminodeoxyketose product is particularly stable, leading to high yields. researchgate.net This process demonstrates a facile method for creating non-natural glycoconjugates with potential applications in glycobiology. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Compounds and Initial Transformations

The journey to D-glycero-D-gulo-heptose begins with a phosphorylated seven-carbon sugar, which is activated to a nucleotide-diphosphate-sugar, a common strategy in carbohydrate biosynthesis to provide an activated leaving group for subsequent enzymatic reactions.

The ultimate precursor for the heptose backbone is D-Sedoheptulose 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. cas.cn This compound is first isomerized to D-glycero-D-manno-heptose-7-phosphate. Subsequent enzymatic steps, including a phosphorylation at the C1 position, dephosphorylation at the C7 position, and activation with Guanosine triphosphate (GTP), lead to the formation of the central intermediate for various heptose modifications. nih.gov

The culmination of the initial transformations is the synthesis of GDP-D-glycero-α-D-manno-heptose. This nucleotide-activated sugar serves as the pivotal substrate for a suite of modifying enzymes that generate the diverse array of heptose structures found in nature. nih.govnih.govnih.gov It is from this common precursor that the pathway to this compound diverges, entering a phase of specific stereochemical alterations.

Enzymatic Conversions and Stereochemical Modifications

The conversion of GDP-D-glycero-α-D-manno-heptose to its various isomers, including the D-gulo form, is orchestrated by a trio of enzymes: a dehydrogenase, an epimerase, and a reductase. These enzymes work in concert to alter the stereochemistry at specific carbon atoms of the heptose ring.

The first committed step in the modification of the heptose ring is the oxidation of the hydroxyl group at the C4 position. This reaction is catalyzed by a C4-dehydrogenase, such as the enzyme Cj1427 from Campylobacter jejuni. nih.govnih.gov This enzyme utilizes NAD+ as a cofactor to oxidize GDP-D-glycero-α-D-manno-heptose, yielding the intermediate GDP-D-glycero-4-keto-α-D-lyxo-heptose. nih.govnih.gov The formation of this 4-keto intermediate is critical as it labilizes the protons at the adjacent C3 and C5 positions, setting the stage for subsequent epimerization reactions.

Following the oxidation at C4, an epimerase acts on the 4-keto intermediate to invert the stereochemistry at one or more chiral centers. For instance, the enzyme Cj1430 from C. jejuni has been shown to catalyze a double epimerization at both the C3 and C5 positions of the heptose ring. nih.gov This enzymatic transformation results in the formation of GDP-D-glycero-4-keto-β-L-xylo-heptose. nih.gov The activity of different epimerases can lead to a variety of stereoisomers from the common 4-keto intermediate, which is a key mechanism for generating heptose diversity.

The final step in the pathway is the stereospecific reduction of the 4-keto group, which re-establishes a hydroxyl group with a defined stereochemistry. This reaction is carried out by an NADPH-dependent reductase, such as Cj1428. nih.gov The stereochemical outcome of this reduction is dictated by the specific reductase enzyme. For example, the reduction of GDP-D-glycero-4-keto-β-L-xylo-heptose by Cj1428 yields GDP-D-glycero-β-L-gluco-heptose. nih.gov However, different C4-reductases from various C. jejuni serotypes have been shown to produce a range of stereoisomers, including the formation of a GDP-6-deoxy-β-L-gulo-heptose in serotype HS:15, demonstrating that the enzymatic machinery to produce the gulo configuration exists. nih.gov Therefore, the formation of this compound would be dependent on the action of a specific epimerase and a C4-reductase that stereospecifically reduces the 4-keto intermediate to the D-gulo isomer.

Kinase-Dependent Phosphorylations (e.g., D-glycero-D-manno-heptose-7-P kinase)

A critical step in the biosynthesis of heptose precursors is the phosphorylation of a heptose-7-phosphate intermediate. This reaction is catalyzed by a family of enzymes known as heptose kinases. Two distinct pathways, the D-α-D-heptose and the L-β-D-heptose pathways, can be differentiated based on the specificity of their kinase and subsequent nucleotidylyltransferase steps. nih.govasm.org

In the biosynthesis of GDP-D-glycero-α-D-manno-heptose, the enzyme D-glycero-α-D-manno-heptose-7-phosphate kinase (EC 2.7.1.168) utilizes ATP to phosphorylate D-glycero-α-D-manno-heptose 7-phosphate, yielding D-glycero-α-D-manno-heptose 1,7-bisphosphate and ADP. wikipedia.org This enzyme, GmhB, is a key component of the four-step pathway identified in the Gram-positive bacterium Aneurinibacillus thermoaerophilus. nih.govresearchgate.net

Similarly, the biosynthesis of ADP-L-glycero-β-D-manno-heptose involves the enzyme D-glycero-β-D-manno-heptose-7-phosphate kinase (EC 2.7.1.167). wikipedia.org This kinase catalyzes the transfer of a phosphate group from ATP to D-glycero-β-D-manno-heptose 7-phosphate, forming D-glycero-β-D-manno-heptose 1,7-bisphosphate. wikipedia.orgcreative-enzymes.com In many Gram-negative bacteria, such as Escherichia coli, this kinase activity is part of a bifunctional protein called HldE (or RfaE), which also possesses adenylyltransferase activity. wikipedia.orgcreative-enzymes.comnih.gov The HldE protein is central to the pathway that converts sedoheptulose (B1238255) 7-phosphate into the ADP-L-β-D-heptose precursor required for the LPS inner core. nih.gov

Dehydratase Activities in Heptose Biosynthesis

Dehydratase enzymes play a pivotal role in the modification of heptose sugars, leading to the formation of derivatives like 6-deoxyheptoses, which are found in the surface polysaccharides of several bacterial pathogens. nih.gov A key example is the GDP-D-glycero-D-manno-heptose C6 dehydratase, DmhA, from Yersinia pseudotuberculosis. nih.gov This enzyme catalyzes the dehydration at the C6 position of GDP-D-glycero-D-manno-heptose. nih.gov The resulting product can then be reduced by a C4 reductase, DmhB, to produce GDP-6-deoxy-D-manno-heptose. nih.gov

In Campylobacter jejuni, a GDP-d-glycero-α-d-manno-heptose 4,6-dehydratase has been characterized. wisc.edu This enzyme's mechanism is believed to proceed through the formation of a 4-keto intermediate, followed by the elimination of water from the C5 and C6 positions. wisc.edu The modification of heptoses is extensive in C. jejuni, with various enzymes, including dehydratases, epimerases, and reductases, contributing to the generation of a wide array of heptose stereoisomers for its capsular polysaccharide. nih.gov

Characterization of Biosynthetic Enzymes

The detailed characterization of the enzymes involved in heptose biosynthesis provides insight into their function, mechanism, and regulation, highlighting them as potential targets for antimicrobial development. nih.govnih.gov

Structural Biology of Enzymes (e.g., Crystal Structures of Cj1430 and Cj1428)

Structural studies have been instrumental in elucidating the mechanisms of heptose-modifying enzymes. In Campylobacter jejuni NCTC 11168, the biosynthesis of GDP-D-glycero-β-L-gluco-heptose from GDP-D-glycero-α-D-manno-heptose involves the activities of several enzymes, including Cj1430 (an epimerase) and Cj1428 (a reductase). nih.gov The crystal structures of both Cj1430 and Cj1428 have been determined with bound ligands, providing a structural basis for their catalytic activities. nih.gov Another key enzyme, D-α,β-D-heptose-1,7-bisphosphate phosphatase (GmhB), which catalyzes an essential step in LPS heptose biosynthesis, has also had its crystal structure determined. nih.gov This structural information, combined with mutational analysis, suggests that GmhB functions via a phosphoaspartate intermediate, a mechanism common to HAD phosphatases. nih.gov

Kinetic Analyses of Enzyme Activities

Kinetic analysis of heptose biosynthetic enzymes quantifies their efficiency and substrate specificity. The GDP-D-glycero-D-manno-heptose C6 dehydratase (DmhA) from Y. pseudotuberculosis exhibits high efficiency with its primary substrate, as indicated by a Kₘ of 0.23 mM and a k꜀ₐₜ of 1.1 s⁻¹. nih.gov While DmhA can also use GDP-mannose as a substrate, its catalytic efficiency is significantly lower, confirming that GDP-manno-heptose is its genuine substrate. nih.gov Kinetic studies have also been performed on the nucleotidyltransferase domains of HldE enzymes from pathogenic Vibrio strains and E. coli, revealing comparable efficiencies in activating β-D-mannose 1-phosphate. nih.gov In C. jejuni, kinetic analyses of a GDP-d-glycero-α-d-manno-heptose 4,6-dehydratase were conducted by coupling the reaction with a C4 reductase to monitor the consumption of NADPH. wisc.edu

| Enzyme | Organism | Substrate | Kₘ (mM) | k꜀ₐₜ | Reference |

|---|---|---|---|---|---|

| DmhA (C6 Dehydratase) | Yersinia pseudotuberculosis | GDP-D-glycero-D-manno-heptose | 0.23 | 1.1 s⁻¹ | nih.gov |

| DmhA (C6 Dehydratase) | Yersinia pseudotuberculosis | GDP-mannose | 0.32 | 0.25 min⁻¹ | nih.gov |

Genetic Regulation of Biosynthetic Gene Clusters

The organization and regulation of genes encoding heptose biosynthetic enzymes vary among bacteria. In many Gram-negative bacteria like E. coli, the genes for the synthesis of ADP-L-β-D-heptose are dispersed throughout the genome. nih.gov In contrast, organisms such as Campylobacter jejuni and Helicobacter pylori feature these genes organized in discrete clusters. nih.gov The Gram-positive bacterium Aneurinibacillus thermoaerophilus also contains a single operon with the four genes required for GDP-D-α-D-heptose biosynthesis. nih.gov

In H. pylori, the expression of the hldE gene cluster is subject to regulation. asm.org Transcript levels can be modulated by contact with host cells and by the carbon starvation regulator A (CsrA), indicating a sophisticated control mechanism that may adapt bacterial metabolism to the host environment. asm.org The presence of these gene clusters in a majority of C. jejuni strains underscores the importance of heptose biosynthesis for this pathogen, with the gene products being essential for creating the variety of heptose structures found in its capsular polysaccharides. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Research Applications

Synthetic Methodologies for D-Glycero-D-gulo-heptose

The synthesis of this compound, a higher-order sugar, typically involves the extension of a pre-existing, smaller carbohydrate scaffold. Various organic chemistry reactions have been adapted for this purpose, starting from readily available monosaccharides like D-glucose or D-mannose.

Carbon chain elongation is a fundamental strategy in carbohydrate chemistry to access higher-carbon sugars from simpler precursors. The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for this purpose, enabling the formation of a new carbon-carbon double bond with high stereocontrol, which can then be further functionalized. wikipedia.orgcore.ac.ukchempedia.info

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org This carbanion reacts with an aldehyde, typically derived from a parent sugar, to form an alkene. wikipedia.orgchempedia.info A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org While the classical HWE reaction predominantly yields (E)-alkenes, its stereochemical outcome can be influenced by the structure of the reactants and the reaction conditions. wikipedia.orgcore.ac.uk

In the context of heptose synthesis, a [6+1] or a [5+2] carbon addition strategy can be envisioned. For instance, a six-carbon sugar aldehyde can be reacted with a one-carbon phosphonate (B1237965) reagent. Subsequent dihydroxylation of the resulting alkene would yield the seven-carbon sugar backbone. This approach has been explored for the synthesis of various higher-order sugars, demonstrating its versatility in creating complex carbohydrate structures. griffith.edu.au

| Reaction Type | Reactants | Product Type | Key Features |

| Horner–Wadsworth–Emmons | Aldehyde (from a sugar), Phosphonate-stabilized carbanion | Alkene (precursor to heptose) | Forms C=C bond; Predominantly (E)-alkene formation; Water-soluble byproduct simplifies purification. |

A well-established method for elongating the carbon chain of aldoses is the nitromethane (B149229) condensation, also known as the Kiliani–Fischer synthesis. This reaction has been successfully applied to the synthesis of this compound starting from D-glucose. researchgate.netcanada.ca

The process begins with the condensation of D-glucose with nitromethane, which adds a nitromethyl group to the aldehyde carbon. This reaction produces two epimeric 1-deoxy-1-nitroheptitols: 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and 1-deoxy-1-nitro-D-glycero-D-ido-heptitol. researchgate.net These epimers can be separated, and the desired gulo-configured nitroheptitol is then subjected to a Nef reaction. The Nef reaction converts the nitro group into a carbonyl group, yielding the target this compound. researchgate.net

| Starting Material | Key Reagent | Intermediate Products | Final Product |

| D-Glucose | Nitromethane | 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, 1-deoxy-1-nitro-D-glycero-D-ido-heptitol | This compound |

An alternative synthetic approach employs D-mannurono-2,6-lactone, which can be derived from D-mannose, as the starting material. This strategy is notable for elongating the carbon chain to introduce the seventh carbon atom and for establishing the stereochemistry at the C-6 position in a controlled manner. rsc.org Although this specific route has been detailed for the synthesis of the D-glycero-D-manno isomer, the principles demonstrate the utility of lactone intermediates in constructing heptose scaffolds. rsc.orgresearchgate.net The lactone provides a rigid framework that allows for stereocontrolled transformations, leading to the desired heptose configuration.

Formation of Derivatives for Advanced Research

To investigate the specific roles of this compound in biological systems, researchers often require chemically modified versions, or derivatives, of the parent sugar. Phosphorylated derivatives are of particular interest due to their role as intermediates in various metabolic pathways.

The synthesis of phosphorylated heptoses allows for the study of enzymes that interact with these sugars and their roles in cellular signaling. A specific example is the synthesis of this compound 4-(dihydrogen phosphate). rsc.org

The synthesis starts with benzyl (B1604629) β-D-glycero-D-gulo-heptopyranoside. This starting material is reacted with cyclohexanone (B45756) to protect several hydroxyl groups, forming the 2,3:6,7-di-O-cyclohexylidene derivative. rsc.org The structure of this protected intermediate is confirmed using mass spectrometry. rsc.org The remaining free hydroxyl group at the C-4 position is then phosphorylated. Following phosphorylation, the cyclohexylidene protecting groups are removed by acidic hydrolysis. The final step involves the removal of the benzyl group at the anomeric position via hydrogenolysis, yielding the desired this compound 4-(dihydrogen phosphate). rsc.org

| Parent Compound | Key Intermediate | Phosphorylation Step | Final Product |

| Benzyl β-D-glycero-D-gulo-heptopyranoside | 2,3:6,7-di-O-cyclohexylidene derivative | Phosphorylation of the free 4-OH group | This compound 4-(dihydrogen phosphate) |

Creation of Acetylated and Isopropylidene Derivatives (e.g., 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose)

Protecting groups are fundamental in carbohydrate chemistry to selectively mask hydroxyl groups and direct reactions to specific positions. For this compound, acetylation and the formation of isopropylidene acetals are common strategies to create versatile intermediates for further synthesis.

Acetylated Derivatives: Acetylation of heptoses, including this compound, can be achieved using various reagents such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or sulfuric acid. nist.gov This process replaces the hydrogen of the hydroxyl groups with acetyl groups, yielding per-O-acetylated derivatives. These acetylated compounds are often crystalline and more soluble in organic solvents, facilitating purification and subsequent chemical transformations. The specific conditions of the acetylation reaction can influence which anomer (α or β) is predominantly formed. nist.gov

Isopropylidene Derivatives: The reaction of this compound with acetone (B3395972) in the presence of an acid catalyst leads to the formation of isopropylidene acetals, which protect vicinal diols. A key derivative is 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose. rsc.org The formation of the furanose ring is favored in this reaction. This di-isopropylidene derivative is a valuable intermediate because the remaining primary hydroxyl group at C-5 is available for further selective modifications, such as tosylation. rsc.org Subsequent reaction of the tosylated derivative with sodium methoxide (B1231860) can lead to nucleophilic displacement and the formation of other sugar derivatives. rsc.orgrsc.org

| Derivative | Protecting Group | Key Intermediate For |

| Hexa-O-acetyl-D-glycero-D-gulo-heptose | Acetyl | Glycosylation reactions, synthesis of glycosyl halides |

| 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose | Isopropylidene | Synthesis of anhydro sugars and other selectively modified heptose derivatives |

Amadori Rearrangement Products for Amino-Sugar Derivatives

The Amadori rearrangement is a classic reaction in carbohydrate chemistry that converts an N-glycoside of an aldose into a 1-amino-1-deoxy-ketose. wikipedia.org This reaction is a key step in the Maillard reaction, which is responsible for the browning of food, but it is also a valuable synthetic tool for creating amino-sugar derivatives.

The process begins with the condensation of this compound with an amino acid to form a Schiff base (an imine), which then rearranges to the more stable Amadori product. wikipedia.orgencyclopedia.pub These products are N-(1-deoxy-D-fructos-1-yl)-amino acids, where the heptose moiety has been converted to a fructose-like structure. nih.gov Amadori rearrangement products of this compound are valuable intermediates for the synthesis of various polyhydroxy amino acids and other complex amino-sugar derivatives. nih.gov These compounds are of interest for their potential biological activities and as building blocks for more complex molecules.

Synthesis of Branched-Chain Aldoses and Octuloses (e.g., D-glycero-D-ido-oct-2-ulose)

The carbon chain of this compound can be extended to synthesize higher-carbon sugars, including branched-chain aldoses and octuloses. One common method involves the condensation of the heptose with nitromethane, followed by a Nef reaction to convert the nitro group into a carbonyl group. This chain-extension reaction can lead to the formation of octuloses like D-glycero-D-ido-oct-2-ulose. The stereochemical outcome of these reactions is influenced by the stereochemistry of the starting heptose.

These higher-carbon and branched-chain sugars are important for several reasons. They are found in some natural products and bacterial polysaccharides. Synthesizing these complex carbohydrates allows for the verification of their structures and provides material for biological studies.

Formation of Glycosidic Anhydrides (e.g., 1,6-anhydropyranose, 1,7-anhydropyranose)

Intramolecular cyclization of this compound can lead to the formation of glycosidic anhydrides. These are bicyclic compounds where an anomeric hydroxyl group has formed an ether linkage with another hydroxyl group within the same sugar molecule. Depending on the reaction conditions and the conformation of the sugar, different anhydro sugars can be formed.

For this compound, the formation of 1,6-anhydro-D-glycero-β-D-gulo-heptopyranose and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranose has been reported when the heptose is treated with acid. kisti.re.kr These rigid, bicyclic structures are useful as conformational probes and as starting materials for the synthesis of other complex carbohydrates. The formation of a 1,4-anhydro derivative has also been observed as a product of the reaction of a tosylated di-isopropylidene derivative of D-glycero-D-gulo-heptofuranose with sodium methoxide. rsc.org

| Anhydride Type | Ring System | Formation Conditions |

| 1,6-Anhydropyranose | Bicyclic [4.3.0] | Acid-catalyzed intramolecular cyclization |

| 1,7-Anhydropyranose | Bicyclic [4.4.0] | Acid-catalyzed intramolecular cyclization |

| 1,4-Anhydrofuranose | Bicyclic [3.3.0] | From tosylated furanose derivatives |

Stereospecific Synthesis of Complex Analogs

The defined stereochemistry of this compound makes it an excellent chiral template for the stereospecific synthesis of complex carbohydrate analogs. By leveraging the existing stereocenters and employing stereoselective reactions, chemists can build upon the heptose framework to create novel sugars with specific configurations.

This is particularly important in the synthesis of analogs of biologically active carbohydrates, such as those found in bacterial lipopolysaccharides. researchgate.net For example, synthetic routes have been developed to produce various heptose phosphates and other derivatives that are crucial for studying the immune response to bacterial infections. mdpi.comnih.gov The ability to control the stereochemistry at each step of the synthesis is critical for producing the correct biologically active isomer. Synthetic strategies often involve the use of protecting groups to control reactivity and stereoselective reagents to introduce new stereocenters with high fidelity.

Analytical and Spectroscopic Methodologies in D Glycero D Gulo Heptose Research

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in determining the molecular structure and confirming the identity of D-glycero-D-gulo-heptose and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

In the ¹H NMR spectrum of D-glycero-D-gulo-heptono-1,4-lactone, a derivative of this compound, specific proton signals can be assigned to the various hydrogen atoms within the molecule, providing insights into their chemical environment and spatial arrangement. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. For instance, in the analysis of aldonamides derived from D-glycero-D-gulo-heptono-1,4-lactone, ¹³C, ¹H, and ¹⁵N NMR were utilized to characterize the compounds in solution. The evaluation of coupling constants, such as ³J(H,H), helps in determining the conformation of the sugar chain.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the complete structure of this compound derivatives. These methods reveal correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, which are crucial for unambiguously assigning all signals and confirming the molecular structure.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Data for a D-glycero-D-gulo-aldoheptose derivative

This table presents typical chemical shift ranges observed for protons and carbons in a derivative of this compound, illustrating the application of NMR in its structural analysis.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 2.72 - 3.38 | 58.8 - 59.9 |

| C-2 | - | 96.2 - 98.7 |

| H-3 | 3.47 - 3.52 | 70.9 - 75.8 |

| H-4 | 3.71 - 3.78 | 71.5 - 74.6 |

| H-5 | 3.93 | 72.4 - 74.2 |

| H-6 | 3.73 - 4.06 | 67.8 - 73.3 |

| H-7 | 3.65 - 3.99 | 62.5 - 63.2 |

Note: Chemical shifts are dependent on the solvent and the specific derivative being analyzed.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly used.

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing accurate molecular weight information. For example, the molecular weight of D-glycero-D-gulo-heptonic acid, γ-lactone has been determined to be 208.1660 g/mol . Fragmentation analysis within the mass spectrometer can yield structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments provides clues about the molecule's structure.

MALDI-TOF is particularly useful for the analysis of larger molecules and complex mixtures. While specific applications to this compound are not detailed in the provided context, it is a standard technique for carbohydrate analysis.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures of sugars. Different HPLC modes, such as normal-phase, reversed-phase, and ion-exchange chromatography, can be employed depending on the specific properties of the heptose derivative being analyzed. For instance, HPLC is a crucial step in the purification of synthetically prepared D-glycero-D-gluco-heptoside 7-phosphate.

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile derivatives of this compound. To make the sugar amenable to gas chromatography, it is typically converted into a more volatile form, such as its per-O-trimethylsilyl (TMS) or per-O-acetyl derivative.

GLC has been effectively used to analyze the formation of anhydrides from heptoses. For example, the equilibration of this compound has been shown to yield 11% of the 1,6-anhydropyranose, a finding confirmed by GLC analysis. This technique allows for the separation and quantification of different anhydride (B1165640) isomers formed during a reaction.

Paper chromatography, while a more classical technique, can still be a valuable tool for monitoring the progress of chemical reactions involving this compound. It is a simple, cost-effective method for qualitatively assessing the conversion of reactants to products. The different components of a reaction mixture will travel at different rates on the chromatography paper, allowing for their separation and visualization. Although less common in modern research, its application in the study of aldonamides derived from D-glycero-D-gulo-heptono-1,4-lactone highlights its utility in certain contexts.

Radiochemical Labeling and Degradation Studies for Carbon Tracing

In the study of metabolic pathways and the biosynthesis of carbohydrates, radiochemical labeling is a pivotal technique for tracing the fate of carbon atoms from precursor molecules to final products. However, a review of the scientific literature reveals a notable absence of specific studies employing radiochemical labeling and subsequent degradation to elucidate the biosynthetic pathway of this compound. Research has instead focused on other heptose isomers, such as D-glycero-D-manno-heptose and D-glycero-L-gluco-heptose, which are common components of bacterial lipopolysaccharides.

While direct biological carbon tracing studies for this compound are not documented, its chemical synthesis from D-glucose provides a definitive tracing of its carbon skeleton from a known precursor. This synthetic approach, while not a biological pathway, serves as the primary method for understanding the origin of the carbon atoms within the this compound molecule.

The established chemical synthesis involves the condensation of D-glucose with nitromethane (B149229). This reaction extends the six-carbon chain of glucose by one carbon, forming two epimeric heptitol nitroalcohols: 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and 1-deoxy-1-nitro-D-glycero-D-ido-heptitol. The carbon atom from nitromethane becomes the new C1 of the heptitol chain.

Following the separation of the D-glycero-D-gulo-heptitol isomer, it is converted to this compound through the Nef reaction. This reaction transforms the nitro group at C1 into an aldehyde group, thus completing the synthesis of the seven-carbon aldose.

This synthetic route unequivocally establishes the carbon framework of this compound, as outlined in the table below.

| Carbon Atom in this compound | Corresponding Origin in Precursors |

|---|---|

| C1 | Nitromethane |

| C2 | C1 of D-glucose |

| C3 | C2 of D-glucose |

| C4 | C3 of D-glucose |

| C5 | C4 of D-glucose |

| C6 | C5 of D-glucose |

| C7 | C6 of D-glucose |

Although this chemical synthesis provides a clear lineage of the carbon atoms, it does not represent a biological pathway. The lack of studies on the biosynthesis of this compound in any organism means that no data from radiochemical labeling experiments, such as the distribution of a 14C label from a precursor like [14C]-glucose, is available. Consequently, there are no degradation studies to report that would pinpoint the location of isotopic labels within the molecule following biological synthesis.

Future research involving feeding organisms that may produce this compound with isotopically labeled precursors, followed by isolation and chemical degradation of the heptose, would be necessary to elucidate its natural biosynthetic pathway and provide the kind of carbon tracing data that is currently available for other more common heptoses.

Conclusion

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of heptoses in bacteria is a critical area of research, as these sugars are often essential for the integrity of the bacterial cell envelope, particularly in the lipopolysaccharide (LPS) of Gram-negative bacteria. The canonical pathway for many heptoses begins with the isomerization of D-sedoheptulose-7-phosphate. However, the specific enzymes and metabolic routes that lead to the this compound configuration are largely uncharacterized.

Future research will focus on identifying and characterizing the novel enzymes—likely epimerases or isomerases—that generate the unique stereochemistry of the gulo-isomer. Organisms such as Campylobacter jejuni are known to produce a remarkable diversity of heptose stereoisomers for their capsular polysaccharides, making them a prime source for discovering these elusive enzymes. nih.govacs.org It is hypothesized that the biosynthesis of various heptose isomers proceeds through the modification of a common precursor, GDP-D-glycero-α-D-manno-heptose. nih.gov The identification of genes responsible for the gulo configuration could be achieved through comparative genomics of bacterial strains that produce gulo-heptose-containing glycans. Subsequent expression and biochemical characterization of these candidate enzymes will be essential to confirm their function and substrate specificity, providing a deeper understanding of the metabolic logic that governs heptose diversity.

Development of Novel Synthetic Routes for Complex Heptose Derivatives

Chemical synthesis is a powerful tool for accessing rare sugars like this compound and its derivatives for biological study. Classical methods have demonstrated the feasibility of its synthesis; for instance, a known route involves the condensation of D-glucose with nitromethane (B149229), followed by a Nef reaction to yield this compound. cdnsciencepub.comresearchgate.net While foundational, this approach reflects older synthetic strategies.

The future of heptose synthesis lies in the development of modern, highly stereoselective routes that offer greater efficiency and versatility. Drawing inspiration from recent advances in the synthesis of other heptose isomers, such as D-glycero-D-manno-heptose, new strategies will likely employ substrate-controlled reactions and sophisticated protecting group manipulations to build the gulo configuration with high precision. rsc.orgnih.gov Key research avenues include:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry during chain elongation from smaller sugar precursors.

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the flexibility of chemical reactions to build complex heptose structures.

Glycal Chemistry: Using highly reactive glycal intermediates to form glycosidic bonds and introduce functionality in a stereocontrolled manner.

These advanced methods will be crucial for producing complex derivatives, such as phosphorylated forms or heptosides with linkers, which are needed for immunological studies and the development of molecular probes. cjnmcpu.com

Advanced Structural and Conformational Analyses in Glycoscience

Understanding the three-dimensional structure and conformational dynamics of this compound is fundamental to deciphering its biological function. The spatial arrangement of its hydroxyl groups dictates how it interacts with enzymes and protein receptors. Advanced analytical techniques are pivotal in providing this insight.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools for this research. Studies on aldonamides derived from D-glycero-D-gulo-heptono-1,4-lactone have already provided valuable data, revealing that the sugar chain can adopt a stable, all-trans conformation in solution, while exhibiting different "sickle" conformations in the crystalline state. nih.gov

Future work will involve a more comprehensive analysis of the free sugar and its glycosides. Key emerging research directions include:

High-Resolution NMR: Using techniques like residual dipolar coupling (RDC) and nuclear Overhauser effect (NOE) analysis to map the precise conformational preferences in solution.

Computational Modeling: Employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations to create detailed energy maps of the conformational landscape. frontiersin.orgmdpi.com

Cryogenic Electron Microscopy (Cryo-EM): Visualizing the structure of this compound when bound to protein targets, such as lectins or antibodies.

These analyses are critical for understanding how the unique stereochemistry of gulo-heptose might be recognized by the immune system or other biological machinery. frontiersin.org

Glycoengineering Applications in Microbial Systems

Glycoengineering aims to harness and modify cellular glycosylation pathways to produce custom carbohydrates and glycoproteins. nih.govnih.gov Microbial systems, particularly E. coli, are powerful platforms for glycoengineering due to their rapid growth and genetic tractability. nih.gov

A significant future direction for this compound is its production in engineered microbial hosts. This approach hinges on the successful identification of the biosynthetic genes responsible for its formation (as described in section 7.1). Once identified, these genes could be introduced into an E. coli chassis that has been engineered to produce the necessary precursor, D-sedoheptulose-7-phosphate, which is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. plos.org

Furthermore, the entire biosynthetic machinery from an organism like Campylobacter jejuni, which possesses a diverse toolkit of heptose-modifying enzymes, could potentially be transferred to E. coli. nih.govacs.org By selectively expressing the specific epimerases required for the gulo configuration, it may be possible to create a microbial factory for producing not only the free sugar but also custom glycoconjugates containing this compound for therapeutic or research applications.

Application in Host-Pathogen Interaction Studies and Glycoconjugate Design

A compelling area of emerging research is the role of heptoses in mediating interactions between hosts and pathogens. It is now well-established that certain phosphorylated heptoses, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate, act as pathogen-associated molecular patterns (PAMPs). researchgate.netnih.gov These molecules are detected in the host cell cytosol, triggering a powerful innate immune response. nih.govresearchgate.net

The central question for future research is whether this compound or its phosphorylated derivatives share this immunomodulatory activity. Early studies investigating its effect on glucose metabolism and insulin (B600854) release found it to be largely inactive in that specific biological context, suggesting it does not mimic the action of D-mannoheptulose. nih.gov However, its potential role in innate immunity remains an open and intriguing question.

Future studies will involve the synthesis of this compound phosphates and their introduction into host cells to determine if they can activate immune signaling pathways. Designing and synthesizing novel glycoconjugates—where this compound is attached to proteins or lipids—will be an essential strategy. These molecules can be used as molecular probes to:

Identify potential host cell receptors that recognize the gulo-heptose structure.

Raise specific antibodies for use in diagnostics or as research tools.

Investigate its potential as a component of subunit vaccines or as an immunomodulatory agent.

This line of inquiry holds the potential to uncover new mechanisms of host-pathogen interaction and to develop novel therapeutic strategies for infectious diseases.

Table of Research Directions for this compound

| Research Area | Key Objective | Methodologies | Potential Impact |

|---|---|---|---|

| Biosynthesis Elucidation | Identify and characterize the enzymes (e.g., epimerases) that produce the gulo-heptose configuration. | Comparative genomics, gene cloning, protein expression, biochemical assays. | Understanding of bacterial metabolic diversity; new enzymatic tools for biocatalysis. |

| Novel Synthetic Routes | Develop efficient, stereoselective chemical syntheses of gulo-heptose and its complex derivatives. | Asymmetric catalysis, chemoenzymatic synthesis, modern protecting group strategies. | Access to rare sugars and molecular probes for biological research; potential for drug development. |

| Structural Analysis | Determine the 3D structure and conformational dynamics of gulo-heptose and its glycosides. | High-resolution NMR, X-ray crystallography, computational modeling (DFT, MD). | Insight into structure-function relationships and the basis of molecular recognition. |

| Microbial Glycoengineering | Engineer microorganisms (e.g., E. coli) to produce gulo-heptose and its glycoconjugates. | Metabolic engineering, heterologous gene expression, synthetic biology. | Sustainable and scalable production of valuable carbohydrates for research and therapeutics. |

| Host-Pathogen Interactions | Investigate the immunomodulatory potential of gulo-heptose and its phosphorylated derivatives. | Chemical synthesis of probes, cell-based immune assays, glycoconjugate design. | Discovery of new PAMPs, understanding of innate immunity, development of novel vaccines or immunomodulators. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.